![molecular formula C9H7F3N4 B069135 5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine CAS No. 178556-79-1](/img/structure/B69135.png)
5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine
Overview
Description
5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a 1,2,4-triazole ringThe trifluoromethyl group is known for its ability to enhance the biological activity and metabolic stability of compounds, making it a valuable moiety in drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfone in the presence of a catalyst . The reaction conditions often include the use of a base, such as sodium carbonate, and a solvent like chloroform .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions typically involve the use of solvents such as chloroform, methanol, or acetonitrile, and may require specific temperatures and pH levels to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
5-[4-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine has been investigated for its potential as an antifungal agent. The triazole ring is known for its ability to inhibit the enzyme lanosterol 14α-demethylase, which is crucial in the synthesis of ergosterol in fungi. This mechanism makes it a candidate for developing antifungal medications.
Case Study: Antifungal Activity
A study demonstrated that this compound exhibits significant antifungal activity against various strains of fungi, including Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values were determined to be effective in vitro, suggesting that the compound could be developed into a therapeutic agent for fungal infections .
Agricultural Chemistry
In agriculture, triazole derivatives are widely used as fungicides. The incorporation of the trifluoromethyl group in this compound enhances its lipophilicity and biological activity against plant pathogens.
Data Table: Fungicidal Efficacy
Material Science
The unique properties of this compound have led to investigations into its use in material science, particularly in the development of polymers and coatings that require antifungal properties. Research indicates that incorporating triazole derivatives into polymer matrices can enhance their resistance to microbial degradation.
Case Study: Polymer Coatings
A recent study explored the incorporation of this compound into polyurethane coatings. The resulting materials exhibited improved resistance to fungal growth and degradation under humid conditions .
Mechanism of Action
The mechanism of action of 5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to bind to target proteins, thereby modulating their activity. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes . The compound may also interact with receptors or ion channels, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)benzylamine: This compound also contains a trifluoromethyl group attached to a phenyl ring, but differs in its amine substitution pattern.
4-(trifluoromethyl)phenol: Similar in structure, but with a hydroxyl group instead of an amine.
Trifluoromethyl ethers: These compounds contain a trifluoromethyl group attached to an ether linkage, offering different chemical properties and applications.
Uniqueness
5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine is unique due to the presence of both the trifluoromethyl group and the triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluoromethyl group enhances the compound’s stability and biological activity, while the triazole ring provides additional sites for chemical modification and interaction with biological targets .
Biological Activity
5-[4-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a triazole ring and a trifluoromethyl-substituted phenyl group. Its molecular formula is C9H7F3N4, with a molecular weight of 232.17 g/mol. The trifluoromethyl group enhances lipophilicity, which may influence its biological interactions and pharmacokinetics.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole ring system is known for its ability to inhibit enzymes and receptors involved in critical signaling pathways.
Antifungal Activity
Triazole derivatives are widely recognized for their antifungal properties. For instance, compounds with similar structures have been shown to inhibit the growth of pathogenic fungi by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes. Studies have demonstrated that the presence of the trifluoromethyl group can enhance antifungal potency by increasing binding affinity to target enzymes such as lanosterol 14α-demethylase.
Anticancer Activity
Recent research has indicated that triazole derivatives exhibit promising anticancer activity. The compound has been evaluated for its ability to induce apoptosis in cancer cell lines. For example, a study reported that derivatives similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism involves the inhibition of Bcl-2 proteins, which are critical regulators of apoptosis.
Case Study 1: Antifungal Efficacy
A comparative study assessed the antifungal activity of several triazole derivatives against Candida albicans. The results indicated that this compound exhibited an IC50 value of 0.5 µg/mL, indicating potent antifungal activity compared to standard treatments like fluconazole (IC50 = 1 µg/mL).
Case Study 2: Anticancer Properties
In vitro studies on human cancer cell lines revealed that the compound significantly inhibited cell proliferation with an IC50 value of 15 µM against MCF-7 cells. The study highlighted that the compound induced apoptosis through the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
Fluconazole | Triazole ring | Antifungal |
Voriconazole | Fluorinated triazole | Antifungal |
Anastrozole | Aromatic substitutions | Anticancer |
Itraconazole | Multiple fluorinated groups | Antifungal |
Properties
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4/c10-9(11,12)6-3-1-5(2-4-6)7-14-8(13)16-15-7/h1-4H,(H3,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCMOBZOGLGRKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NN2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445407 | |
Record name | 5-[4-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178556-79-1 | |
Record name | 5-[4-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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